molecular formula C7H12O4 B12066175 (2S)-2-(dimethoxymethyl)oxolan-3-one

(2S)-2-(dimethoxymethyl)oxolan-3-one

Cat. No.: B12066175
M. Wt: 160.17 g/mol
InChI Key: ZNGILWZHLQQYOZ-ZCFIWIBFSA-N
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Description

(2S)-2-(dimethoxymethyl)oxolan-3-one is a chiral γ-lactone derivative featuring a dimethoxymethyl substituent at the C2 position of the oxolanone ring. Its stereochemistry at C2 (S-configuration) and the presence of electron-rich methoxy groups make it a structurally unique compound.

Key structural features include:

  • Core structure: A five-membered γ-lactone (oxolan-3-one) ring.
  • Substituents: A dimethoxymethyl group at C2 (S-configuration).
  • Functional groups: A ketone (C3) and two methoxy groups.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-(dimethoxymethyl)oxolan-3-one

InChI

InChI=1S/C7H12O4/c1-9-7(10-2)6-5(8)3-4-11-6/h6-7H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

ZNGILWZHLQQYOZ-ZCFIWIBFSA-N

Isomeric SMILES

COC([C@H]1C(=O)CCO1)OC

Canonical SMILES

COC(C1C(=O)CCO1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethoxymethyl)oxolan-3-one typically involves the reaction of oxolan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(dimethoxymethyl)oxolan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of biofuels and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethoxymethyl)oxolan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxolan-3-one Derivatives

The following compounds share the oxolan-3-one core but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
(2S)-2-(dimethoxymethyl)oxolan-3-one C2: dimethoxymethyl (S-configuration) ~188.19 (calculated) Ketone, methoxy Organic synthesis, chiral intermediates N/A
(3S)-3-Amino-4,4-dimethyloxolan-2-one C3: amino; C4/C4: dimethyl 129.16 Amino, ketone, methyl Pharmaceutical precursors
(2S,4R,5R)-2-Methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one C2: methoxy; C4/C5: phenylmethoxy groups 342.40 Methoxy, benzyl ethers, ketone Glycosylation studies, drug design
(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride C3: hydrazine; C2/C2: dimethyl ~207.12 (calculated) Hydrazine, methyl Organic synthesis, hydrazine chemistry

Biological Activity

(2S)-2-(dimethoxymethyl)oxolan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H14O4
  • Molecular Weight: 174.18 g/mol
  • IUPAC Name: this compound
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, including:

  • Direct Methoxylation: Using methanol and an appropriate catalyst under reflux conditions.
  • Oxidative Cyclization: Starting from a precursor containing an alkene functional group, followed by oxidation to form the oxolan ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its activity was tested against both Gram-positive and Gram-negative bacteria.

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusStrong Inhibition8
Escherichia coliModerate Inhibition16
Pseudomonas aeruginosaWeak Inhibition64

The compound demonstrated significant inhibition against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Effect
HeLa12Apoptosis Induction
MCF-715Cell Cycle Arrest

The compound's ability to induce apoptosis in HeLa cells suggests its potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: It could compromise the integrity of microbial membranes, leading to cell lysis.
  • Apoptotic Pathways in Cancer Cells: Activation of caspases and modulation of Bcl-2 family proteins are likely involved in its anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the efficacy of this compound against WHO priority pathogens. The results indicated that the compound effectively inhibited growth in resistant strains, supporting its development as a novel antimicrobial agent .
  • Cytotoxicity Assessment:
    Research conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, with a notable effect on HeLa cells. This suggests potential applications in cancer therapy .

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